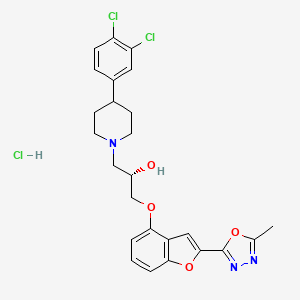

(5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol

Übersicht

Beschreibung

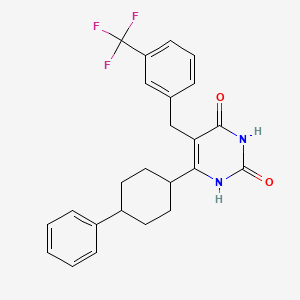

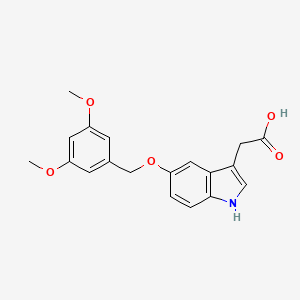

The compound (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol is a member of quinazolines . It has a molecular formula of C19H17N3O3 . This compound is also known by other names such as ML167 and CHEMBL1604618 .

Molecular Structure Analysis

The compound has a molecular weight of 335.4 g/mol . The IUPAC name for this compound is [5-[4-[(5-methylfuran-2-yl)methylamino]quinazolin-6-yl]furan-2-yl]methanol . The InChI and Canonical SMILES for this compound are also available .

Physical And Chemical Properties Analysis

The compound has a XLogP3-AA value of 2.7 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound also has 5 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antitumor Activities

A study by Cai Zhi-qian (2015) explored the synthesis of novel quinazoline derivatives with potential antitumor activities. These compounds were tested against various tumor cell lines, demonstrating significant antitumor potential. One derivative exhibited better antitumor activities than Lapatinib, a known anticancer drug (Cai Zhi-qian, 2015).

Ring-Opening Synthesis

Dong‐Sheng Chen et al. (2013) described a three-component reaction involving aromatic aldehyde, naphthalene-2-amine, and tetrahydro-2,5-dimethoxyfuran. This process resulted in the synthesis of novel 3-aryl-2-(3-arylbenzo[f]quinolin-2-yl)benzo[f]quinoline derivatives through furan ring-opening, indicating potential applications in chemical synthesis (Dong‐Sheng Chen et al., 2013).

Lapatinib Tosylate Salts Study

In 2013, a study by K. Ravikumar et al. examined tosylate salts of the anticancer drug lapatinib, analyzing their crystal structures. This research contributes to understanding the solid-state chemistry of pharmaceutical compounds, potentially guiding the development of new drug formulations (K. Ravikumar et al., 2013).

Toxicity Studies

D. M. Danilchenko and V. V. Parchenko (2016) investigated the acute toxicity of alkyl derivatives of furan-based compounds. Their findings highlighted the varying toxicity levels depending on the hydrocarbon substituents, contributing to the understanding of the safety profiles of these compounds (D. M. Danilchenko and V. V. Parchenko, 2016).

Synthesis of Benzimidazoles

T. Stroganova et al. (2013) developed a method for synthesizing 2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles. This study demonstrated the protolytic opening of the furan ring, leading to the formation of N-substituted pyrrole rings, indicating applications in heterocyclic chemistry (T. Stroganova et al., 2013).

Wirkmechanismus

Target of Action

The primary target of ML167 is Cdc2-like kinase 4 (Clk4) . Clk4 is part of the Cdc2-like kinase (Clk) family, which plays a crucial role in RNA splicing, a process critical for correct gene expression .

Mode of Action

ML167 acts as a highly selective inhibitor of Clk4 . It operates in an ATP-competitive manner, meaning it competes with ATP for binding to the kinase . The inhibition of Clk4 by ML167 leads to changes in the phosphorylation state of serine/arginine-rich (SR) proteins, which are major components of the spliceosome .

Biochemical Pathways

The inhibition of Clk4 by ML167 affects the phosphorylation of SR proteins, thereby influencing the process of RNA splicing . This can lead to alterations in gene expression, which can have downstream effects on various cellular processes.

Result of Action

The inhibition of Clk4 by ML167 and the subsequent effects on RNA splicing can lead to changes in gene expression . This can have a variety of cellular effects, depending on the specific genes affected. Given Clk4’s role in RNA splicing, the effects of ML167 could potentially impact a wide range of cellular processes.

Action Environment

The action, efficacy, and stability of ML167 can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can impact the activity of ML167. Additionally, the compound’s solubility in DMSO and ethanol suggests that the choice of solvent could also influence its action . .

Eigenschaften

IUPAC Name |

[5-[4-[(5-methylfuran-2-yl)methylamino]quinazolin-6-yl]furan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-12-2-4-14(24-12)9-20-19-16-8-13(3-6-17(16)21-11-22-19)18-7-5-15(10-23)25-18/h2-8,11,23H,9-10H2,1H3,(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROCFOIBAEVAOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC2=NC=NC3=C2C=C(C=C3)C4=CC=C(O4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol | |

CAS RN |

1285702-20-6 | |

| Record name | 1285702-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: ML167 acts as an inhibitor of Cdc2-like kinase 4 (Clk4) []. Clk’s are involved in the phosphorylation of serine- and arginine-rich (SR) proteins, which are crucial components of the spliceosome, a complex responsible for gene splicing [].

A: While ML167's specific impact on splicing regulation is not extensively discussed in the provided papers, its inhibition of Clk4 suggests a potential role in modulating alternative splicing. Clk kinases are known to phosphorylate SR proteins, which are key regulators of splice site selection. Thus, ML167's inhibition of Clk4 may disrupt the phosphorylation status of SR proteins, ultimately influencing alternative splicing patterns [].

A: Research suggests that the PAK1-Clk-SRRM1 network, which includes Clk kinases, contributes to chemoresistance in acute myeloid leukemia (AML) []. By inhibiting Clk kinases, ML167 could potentially disrupt this network and enhance the sensitivity of chemoresistant AML cells to chemotherapy [].

A: Yes, studies indicate that combining ML167 with a PAK1 inhibitor (FRAX597) synergistically reduces the growth and colony-forming capacity of chemoresistant AML cells, further sensitizing them to chemotherapy [].

ANone: The molecular formula of ML167 is C19H17N3O3, and its molecular weight is 335.36 g/mol. This information can be derived from its chemical name: (5-(4-(((5-Methylfuran-2-yl)methyl)amino)quinazolin-6-yl)furan-2-yl)methanol.

ANone: The provided research papers do not offer specific details regarding the spectroscopic data (e.g., NMR, IR, Mass Spectrometry) of ML167.

A: Computational studies using structure-based bioactive pharmacophore modeling and virtual screening have identified ML167 as a potential inhibitor of EGFR, including some of its clinically relevant mutations [].

A: ML167 exhibits a good fit with the 3D pharmacophore model of EGFR and its mutants in silico []. Furthermore, it displays favorable binding energy compared to known EGFR inhibitors like Gefitinib and Erlotinib in computational studies [].

A: The current evidence for ML167's activity against EGFR is based solely on computational studies []. Further experimental validation, including in vitro and in vivo studies, is required to confirm its efficacy and potency as an EGFR inhibitor.

ANone: The provided research articles do not delve into the detailed pharmacokinetics (absorption, distribution, metabolism, excretion) of ML167.

ANone: No information on clinical trials involving ML167 is available in the provided scientific papers.

ANone: The research papers do not provide specific details regarding the toxicity profile or potential adverse effects of ML167.

A: The provided research primarily focuses on ML167's potential in AML []. There is no information regarding its application or investigation in other diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-Azidopropyl)-4-(2,6-di-tert-butyl-4-(6-(4-methylpiperazin-1-yl)-1H-benzo[d]imidazol-2-yl)phenoxy)butanamide](/img/structure/B609051.png)